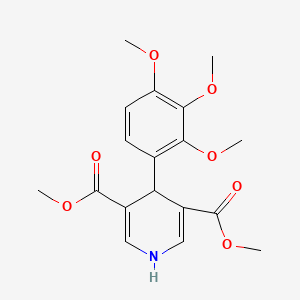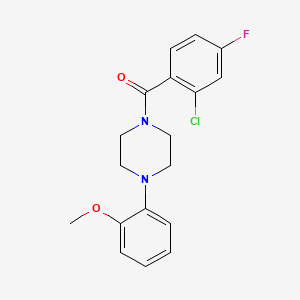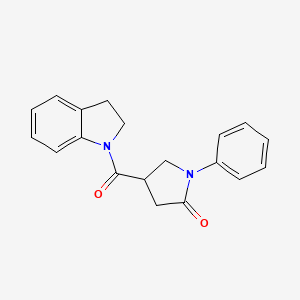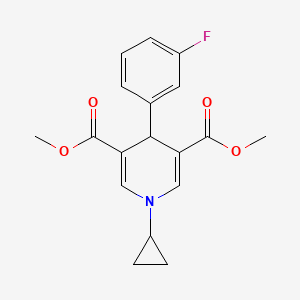
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TTP488 is a small molecule that has been shown to have potential therapeutic effects in a variety of conditions, including Alzheimer's disease, diabetes, and cancer. It was first synthesized in 2001 by researchers at Torrey Pines Institute for Molecular Studies, and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of TTP488 is not fully understood, but it is thought to act by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. RAGE is involved in a variety of cellular processes, including inflammation, cell proliferation, and cell migration. By inhibiting the binding of RAGE to its ligands, TTP488 is thought to reduce inflammation and improve cellular function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive function, and enhance insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. These effects are thought to be due to the ability of TTP488 to inhibit the binding of RAGE to its ligands.
実験室実験の利点と制限
One advantage of TTP488 is that it is a small molecule that can be easily synthesized and modified. This makes it an attractive candidate for drug development. However, one limitation of TTP488 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts.
将来の方向性
There are several future directions for research on TTP488. One area of interest is the development of TTP488 as a therapeutic agent for Alzheimer's disease. Another area of interest is the development of TTP488 as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of TTP488 and its effects in different cellular contexts.
合成法
The synthesis of TTP488 involves several steps, including the reaction of 2,3,4-trimethoxybenzaldehyde with diethyl malonate to form the corresponding diethyl ester. This ester is then reacted with hydrazine to form the hydrazone, which is subsequently cyclized to form the pyridine ring. The resulting compound is then treated with methyl iodide to form the final product, dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
科学的研究の応用
TTP488 has been studied extensively for its potential therapeutic applications. In particular, it has been shown to have potential in the treatment of Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models. In diabetes, TTP488 has been shown to improve insulin sensitivity and reduce inflammation. In cancer, TTP488 has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy.
特性
IUPAC Name |
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-7-6-10(15(23-2)16(13)24-3)14-11(17(20)25-4)8-19-9-12(14)18(21)26-5/h6-9,14,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACOYJLYDDZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)

![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)